molecular formula C13H21NO3 B2358784 tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate CAS No. 2165975-01-7

tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate

Cat. No.: B2358784
CAS No.: 2165975-01-7
M. Wt: 239.315
InChI Key: QPLFGDVZMUEZKT-OPRDCNLKSA-N
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Description

tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate is a chemical compound known for its unique structure and reactivity. It is often used in various chemical and biological applications due to its stability and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic ketone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe for investigating biochemical pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for developing drugs targeting specific enzymes or receptors .

Industry

Industrially, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of the tert-butyl carbamate group. This combination imparts distinct reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.2]octanyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-9-5-4-8(10)7-11(9)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLFGDVZMUEZKT-OPRDCNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid (Preparation 74, 314 g, 1.87 mol, 1.0 eq) was taken up in tert-butanol (1.8 L) and cooled to 17° C. Et3N (289 mL, 2.06 mol, 1.1 eq) was added dropwise while the temperature was kept below 21° C. After addition, the reaction mixture was stirred for an additional 90 minutes before diphenylphosphoryl azide (405 mL, 1.87 mol, 1.0 eq) was added in a dropwise fashion over 45 minutes while nitrogen gas evolves. After addition the reaction mixture was heated to 40° C. with a waterbath overnight and more nitrogen gas evolved. The reaction mixture was heated to reflux for 5½ hours after which the mixture was concentrated to ˜1.5 L at 55° C. The residue was parted between water (2.0 L) and tert-butyl methyl ether (1.0 L). The aqueous layer was extracted with tert-butyl methyl ether (4×500 mL). The combined organic layers were washed with water (500 mL), 1M sodium hydroxide solution (500 mL) and water (500 mL). The combined aqueous layers were extracted with diethyl ether (500 mL). The combined organic layers were dried over sodium sulfate and concentrated at 40° C. to give a tan solid (279 g, 1.17 mol, 63%).
Quantity
314 g
Type
reactant
Reaction Step One
Name
Quantity
289 mL
Type
reactant
Reaction Step Two
Quantity
405 mL
Type
reactant
Reaction Step Three
Quantity
1.8 L
Type
reactant
Reaction Step Four
Name
Yield
63%

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